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Introduction

This document provides detailed application notes and experimental protocols for the in-vitro
characterization of the antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4.
This ADC is composed of three key components:

e Carlumab: A human monoclonal antibody that specifically targets the C-C motif chemokine
ligand 2 (CCL2). CCL2 is a key chemokine involved in the recruitment of monocytes and
macrophages to the tumor microenvironment, which can promote tumor progression,
angiogenesis, and metastasis.[1][2][3][4]

o SPDB Linker: A cleavable disulfide linker (N-Succinimidyl 4-(2-pyridyldithio)butyrate) that
connects Carlumab to the cytotoxic payload.[5][6][7] This linker is designed to be stable in
circulation and release the payload within the reducing environment of the target cancer cell.

[5107]

 DM4 Payload: A potent maytansinoid cytotoxic agent that inhibits tubulin polymerization.[8][9]
[10][11] Upon release inside the cancer cell, DM4 disrupts microtubule dynamics, leading to
cell cycle arrest and ultimately, apoptotic cell death.[8][10][11]
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These protocols are designed to guide researchers in assessing the efficacy and mechanism of
action of Anti-CCL2 (Carlumab)-SPDB-DM4 in relevant cancer cell lines.

Mechanism of Action

The Anti-CCL2 (Carlumab)-SPDB-DM4 ADC is engineered for targeted delivery of the
cytotoxic agent DM4 to cells within the tumor microenvironment that express or are in close
proximity to high levels of CCL2. The proposed mechanism of action is as follows:

e Targeting: The Carlumab antibody component of the ADC binds to CCL2 in the tumor
microenvironment.

« Internalization: While Carlumab's primary mechanism is to neutralize extracellular CCL2, the
ADC may be internalized by tumor cells or tumor-associated macrophages (TAMs) that bind
and internalize the CCL2-ADC complex.

» Payload Release: Once inside the cell, the SPDB linker is cleaved in the reducing
intracellular environment, releasing the active DM4 payload.[5][7]

o Cytotoxicity: The released DM4 binds to tubulin, inhibiting its polymerization and leading to
mitotic arrest and apoptosis.[8][10][11]

Signaling Pathway

Below is a diagram illustrating the CCL2/CCR2 signaling axis, which is the target of the
Carlumab antibody, and the subsequent intracellular mechanism of action of the DM4 payload.
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Caption: Proposed mechanism of Anti-CCL2-SPDB-DM4.
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Data Presentation

The following tables summarize representative in-vitro data for cell lines with high CCL2

expression.

Note: Specific preclinical data for Anti-CCL2 (Carlumab)-SPDB-DM4 is not publicly available.
The IC50 values presented below are illustrative and representative of the potency of

maytansinoid (DM4)-based ADCs in solid tumor cell lines.[1] Researchers should determine the

precise IC50 values for their specific experimental conditions.

Table 1: Cell Line Culture Conditions

Recommen Seeding
. Cancer Supplement . Subculture
Cell Line ded Density
Type . s Confluency
Medium (cellslcm?)
Leibovitz's L- 15% FBS,
Breast .
MDA-MB-231 15 Medium or  2mM L- 1-3x 104 70-80%
Cancer )
DMEM glutamine
F-12K 10% FBS,
Prostate _ o
PC-3 Medium or 1% Penicillin- 1 x 104 80%
Cancer )
RPMI-1640 Streptomycin
F-12K
_ 10% FBS,
Medium or o
A549 Lung Cancer 1% Penicillin- 1 x 104 70-80%
DMEM:Ham's _
Streptomycin
F12 (1:1)

Table 2: Representative In-Vitro Cytotoxicity of Anti-CCL2-SPDB-DM4

Cell Line Incubation Time (hours) Representative IC50 (pM)
MDA-MB-231 72 50 - 150

PC-3 72 80 - 200

A549 72 100 - 250
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Experimental Workflow

The following diagram outlines a typical workflow for the in-vitro evaluation of Anti-CCL2
(Carlumab)-SPDB-DM4.
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Caption: In-vitro evaluation workflow for Anti-CCL2-SPDB-DMA4.

Experimental Protocols
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Protocol 1: Cell Culture

1.1. General Cell Culture Conditions
e Incubator: Maintain a humidified atmosphere at 37°C with 5% CO2.

o Aseptic Techniqgue: All cell culture procedures should be performed in a sterile biological
safety cabinet.

1.2. Thawing of Cryopreserved Cells

Rapidly thaw the cryovial in a 37°C water bath.

o Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed
complete growth medium.

o Centrifuge at 150 x g for 5 minutes.

o Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth
medium.

» Transfer the cell suspension to a T-75 flask and incubate.

1.3. Subculturing

e When cells reach the recommended confluency, aspirate the culture medium.
e Wash the cell monolayer with sterile PBS.

e Add an appropriate volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate
for 3-5 minutes at 37°C until cells detach.

o Neutralize the trypsin by adding at least 2 volumes of complete growth medium.
o Centrifuge the cell suspension at 150 x g for 5 minutes.

o Resuspend the cell pellet in fresh medium and plate at the appropriate seeding density.
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Protocol 2: In-Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:

o 96-well flat-bottom plates

e Anti-CCL2 (Carlumab)-SPDB-DM4

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)
e Microplate reader
Procedure:

o Cell Seeding: Seed 5,000 cells per well in 100 pL of complete growth medium in a 96-well
plate. Incubate for 24 hours.

o ADC Treatment: Prepare serial dilutions of Anti-CCL2 (Carlumab)-SPDB-DM4 in complete
growth medium. Replace the medium in the wells with 100 pL of the diluted ADC. Include
untreated and vehicle-treated controls.

¢ Incubation: Incubate the plate for 72 hours at 37°C.
o MTT Addition: Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Solubilization: Aspirate the medium and add 150 pL of solubilization solution to each well.
Mix thoroughly to dissolve the formazan crystals.

o Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
plot a dose-response curve to determine the IC50 value.
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Protocol 3: Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early
marker of apoptosis.

Materials:

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

e Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Anti-CCL2
(Carlumab)-SPDB-DM4 at concentrations around the IC50 value for 48 hours.

o Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

e Washing: Wash the cells twice with ice-cold PBS.

» Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI
according to the manufacturer's instructions.

 Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Protocol 4: Cell Cycle Analysis (Propidium lodide
Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on
DNA content.

Materials:

e Propidium lodide (PI) staining solution (containing Pl and RNase A)
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e 70% ethanol

e Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Anti-CCL2
(Carlumab)-SPDB-DM4 at concentrations around the IC50 value for 24-48 hours.

o Cell Harvesting: Collect and wash the cells as described in the apoptosis assay protocol.

o Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70%
ethanol while vortexing gently. Fix for at least 2 hours at -20°C.

 Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI
staining solution.

e Incubation: Incubate for 30 minutes at room temperature in the dark.

» Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the
percentage of cells in GO/G1, S, and G2/M phases.

Disclaimer

These protocols and application notes are intended for research use only and should be used
as a guideline. Researchers should optimize the protocols for their specific experimental setup
and cell lines. Appropriate safety precautions should be taken when handling all reagents and
cell lines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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